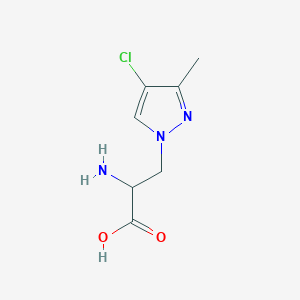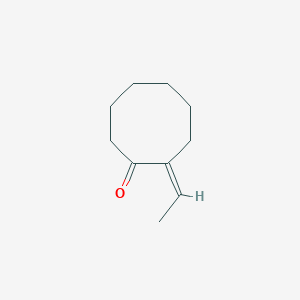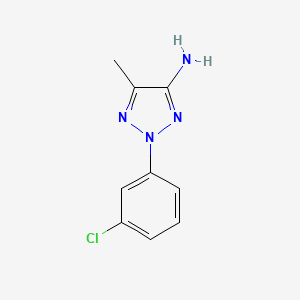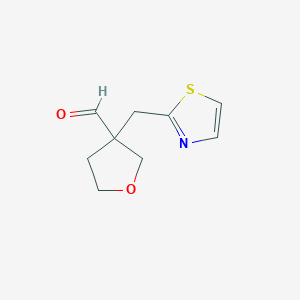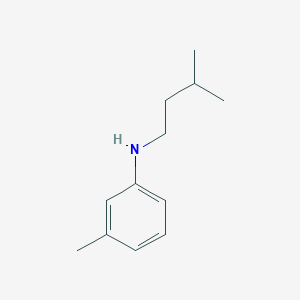
3-methyl-N-(3-methylbutyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(3-methylbutyl)aniline: is an organic compound with the molecular formula C12H19N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a 3-methylbutyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(3-methylbutyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline with 3-methylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of cyclometalated ruthenium complexes has been reported to catalyze the methylation of anilines with methanol under mild conditions . This method offers a practical and environmentally friendly alternative to traditional alkylation processes.
Analyse Des Réactions Chimiques
Types of Reactions: 3-methyl-N-(3-methylbutyl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro derivatives back to the corresponding amines.
Substitution: The compound can participate in substitution reactions, where the aromatic ring undergoes electrophilic substitution.
Common Reagents and Conditions:
Oxidation: m-chloroperbenzoic acid is a common reagent for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
3-methyl-N-(3-methylbutyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(3-methylbutyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of oxidized products. The specific pathways and molecular targets depend on the nature of the reaction and the conditions employed .
Comparaison Avec Des Composés Similaires
N-Methylaniline: An aniline derivative with a single methyl group on the nitrogen.
N,N-Dimethylaniline: An aniline derivative with two methyl groups on the nitrogen.
N-Ethylaniline: An aniline derivative with an ethyl group on the nitrogen.
Uniqueness: 3-methyl-N-(3-methylbutyl)aniline is unique due to the presence of both a 3-methylbutyl group and a methyl group on the nitrogen. This structural feature imparts distinct chemical properties and reactivity compared to other aniline derivatives. The combination of these substituents can influence the compound’s solubility, boiling point, and overall reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H19N |
|---|---|
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
3-methyl-N-(3-methylbutyl)aniline |
InChI |
InChI=1S/C12H19N/c1-10(2)7-8-13-12-6-4-5-11(3)9-12/h4-6,9-10,13H,7-8H2,1-3H3 |
Clé InChI |
KZQUOHIUOUYZEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


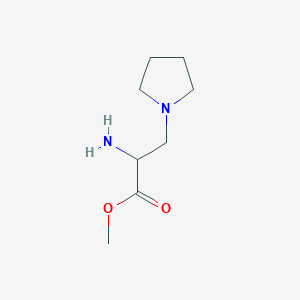
![2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B13070921.png)

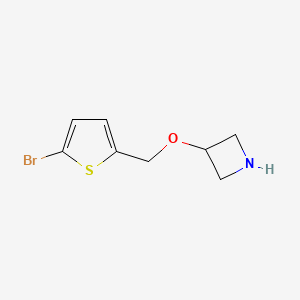
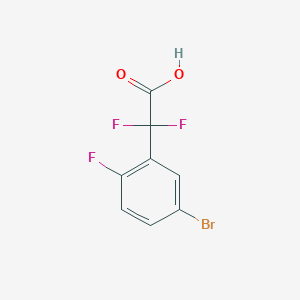
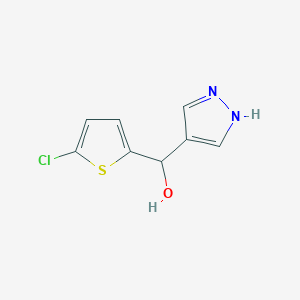
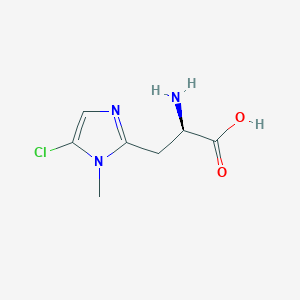
![[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13070967.png)

